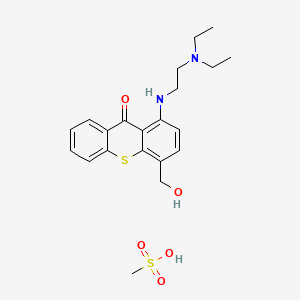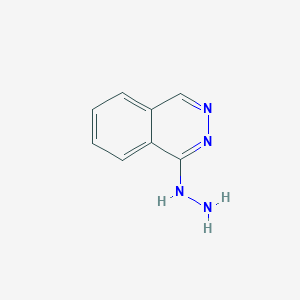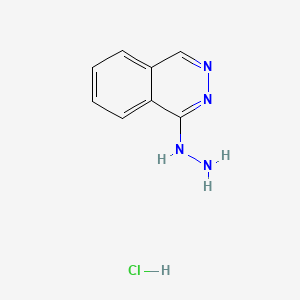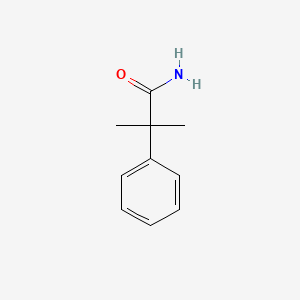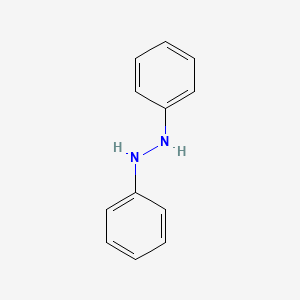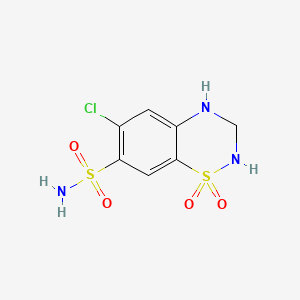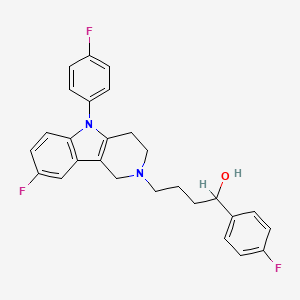
Flutroline
Descripción general
Descripción
Métodos De Preparación
The synthesis of flutroline involves several steps, starting with the preparation of the tetrahydro-γ-carboline core. This core is then functionalized with various substituents to achieve the desired pharmacological properties. The industrial production of this compound typically involves the following steps:
Formation of the tetrahydro-γ-carboline core: This is achieved through a series of cyclization reactions.
Functionalization: Introduction of fluorine atoms and other substituents to enhance the compound’s activity and stability.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Flutroline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
Chemistry: Flutroline serves as a model compound for studying the effects of fluorine substitution on the pharmacological properties of tetrahydro-γ-carbolines.
Biology: It has been used in studies to understand the role of dopamine receptors in the brain and their involvement in psychotic disorders.
Mecanismo De Acción
Flutroline exerts its effects primarily through the blockade of dopamine receptors in the brain. By inhibiting the activity of these receptors, this compound helps to reduce the symptoms of psychosis. The compound also influences other neurotransmitter systems, including serotonin and norepinephrine, which contribute to its overall therapeutic effects .
Comparación Con Compuestos Similares
Flutroline is unique among antipsychotic agents due to its tetrahydro-γ-carboline structure and the presence of fluorine atoms. Similar compounds include:
Haloperidol: A well-known antipsychotic with a different chemical structure but similar therapeutic effects.
Risperidone: Another antipsychotic that acts on dopamine and serotonin receptors.
Clozapine: An atypical antipsychotic with a unique mechanism of action compared to this compound.
This compound’s uniqueness lies in its combination of high potency, long duration of action, and specific receptor profile, making it a promising candidate for further development in the field of psychopharmacology.
Propiedades
Número CAS |
70801-02-4 |
|---|---|
Fórmula molecular |
C27H25F3N2O |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol |
InChI |
InChI=1S/C27H25F3N2O/c28-19-5-3-18(4-6-19)27(33)2-1-14-31-15-13-26-24(17-31)23-16-21(30)9-12-25(23)32(26)22-10-7-20(29)8-11-22/h3-12,16,27,33H,1-2,13-15,17H2 |
Clave InChI |
OYGDOCFZQVGFIP-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O |
SMILES canónico |
C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(2-parafluorophenyl-4-hydroxybutyl)-5-parafluorophenyl-8-fluoro-1,2,3,4-tetrahydro-gamma-carboline 8-fluoro-5-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-4-hydroxybutyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole hydrochloride CP-36,584 flutroline flutroline, (+-)-isome |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1673419.png)
![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)
![[(1S,4S,5S)-4-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B1673421.png)


![4-(5,7,7,10,10-Pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B1673426.png)
![4-((4'-(Aminomethyl)-[1,1'-biphenyl]-3-yl)oxy)pyrimidine-2-carbonitrile](/img/structure/B1673428.png)
